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Abstract

SQ109 is a novel diamine antibiotic currently under clinical investigation for the treatment of
tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR)
strains. Discovered through a large-scale combinatorial screen, SQ109 exhibits a unique multi-
target mechanism of action, primarily inhibiting the essential mycobacterial membrane protein
MmpL3, a transporter crucial for cell wall biosynthesis. This targeted disruption, coupled with
secondary mechanisms including the dissipation of the proton motive force and inhibition of
menaquinone synthesis, contributes to its potent bactericidal activity and a low propensity for
resistance development. Preclinical studies have demonstrated significant in vitro and in vivo
efficacy, with favorable pharmacokinetics and synergistic interactions with existing and novel
anti-TB agents. This whitepaper provides a comprehensive technical overview of the discovery,
mechanism of action, and preclinical and clinical development of SQ109, presenting key
guantitative data, detailed experimental methodologies, and visual representations of its
operational pathways.

Discovery and Synthesis

SQ109 was identified from a 63,238-member combinatorial library centered around the 1,2-
ethylenediamine pharmacophore of ethambutol, a first-line anti-TB drug. The screening
process, a collaboration between Sequella, Inc. and the National Institutes of Health, aimed to
identify novel compounds with potent activity against Mycobacterium tuberculosis (Mtb).[1]
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SQ109, an N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine, emerged as a lead candidate due
to its superior in vitro activity and favorable initial toxicological profile.

Experimental Workflow: From Library to Lead Candidate

The discovery of SQ109 followed a structured, multi-step screening and optimization process.
This workflow is designed to efficiently identify and characterize promising new chemical
entities.
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Caption: A streamlined workflow of the discovery and preclinical development of SQ109.

Mechanism of Action

SQ109 exerts its antimycobacterial effect through a multi-pronged approach, distinguishing it
from many existing anti-TB drugs.

Primary Target: Inhibition of MmpL3

The principal mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis
membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[2] MmpL3 is an
essential protein that facilitates the transport of trehalose monomycolate (TMM), a vital
precursor for the synthesis of mycolic acids, which are fundamental components of the
protective mycobacterial cell wall.
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By binding to MmpL3, SQ109 obstructs the translocation of TMM across the inner membrane,
triggering a cascade of detrimental effects:

e Accumulation of TMM: The blockage of MmpL3 leads to the intracellular buildup of TMM.

« Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the integration of
mycolic acids into the cell wall.

o Compromised Cell Wall Integrity: The disruption of the cell wall structure results in
heightened permeability and ultimately leads to bacterial cell death.

Signaling Pathway: MmpL3 Inhibition and Cell Wall
Disruption

The following diagram illustrates the central role of MmpL3 in mycolic acid metabolism and how
its inhibition by SQ109 disrupts this essential pathway.
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Caption: The mechanism of action of SQ109 via the inhibition of the MmpL3 transporter.

Secondary Mechanisms of Action

In addition to its primary target, SQ109 possesses multiple secondary mechanisms of action
that contribute to its potent antimicrobial activity and low rate of spontaneous resistance. These
include:
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« Inhibition of Menaquinone Biosynthesis: SQ109 interferes with the biosynthesis of
menaquinone, a crucial component of the electron transport chain in Mtb. By disrupting the
electron transport chain, SQ109 inhibits respiration and diminishes ATP synthesis, effectively
starving the bacterium of energy.

o Proton Motive Force Disruption: The compound functions as an uncoupler, collapsing the pH
gradient across the mycobacterial membrane.

Preclinical Development
In Vitro Activity

SQ109 has demonstrated potent in vitro activity against a broad range of M. tuberculosis
strains, including drug-susceptible, MDR, and XDR clinical isolates.

Table 1: In Vitro Activity of SQ109 against Mycobacterium tuberculosis

Strain/Profile MIC (pg/mL) MBC (ug/mL) Reference(s)

H37Rv (pan-

susceptible)

0.16 -0.78 0.64

Drug-Susceptible

o 0.16 - 0.64
Clinical Isolates
Multidrug-Resistant
) 0.16 - 0.64
(MDR) Strains
Extensively Drug-
Resistant (XDR) 0.16 - 0.64
Strains
Isoniazid-Resistant
, 0.16 - 0.64
Strains
Rifampicin-Resistant
) 0.16 - 0.64
Strains
Ethambutol-Resistant
0.16 - 0.64

Strains
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SQ109 is bactericidal at concentrations close to its MIC. Furthermore, it exhibits a very low

spontaneous mutation rate for resistance, estimated to be 2.55 x 10-11, which is 100- to 1000-

fold lower than other anti-tubercular drugs.

In Vivo Efficacy

In vivo studies in mouse models of chronic tuberculosis have demonstrated the efficacy of

SQ109 both as a monotherapy and in combination regimens.

Table 2: In Vivo Efficacy of SQ109 in Mouse Models of Tuberculosis

. Treatment . Efficacy
Animal Model . Duration Reference(s)
Regimen Outcome
SQ109 (10 ~1.5-2logl0
C57BL/6 Mice mg/kg) 28 days reduction in lung
monotherapy CFU
1.5 log10 lower
INH + RIF +
] lung CFU vs.
C57BL/6 Mice SQ109 (10 8 weeks
ko) INH + RIF +
m
S EMB
1.51og10 lower
INH + RIF + PZA
] lung CFU vs.
C57BL/6 Mice + SQ109 (10 8 weeks
standard 4-drug
mg/kg) .
regimen
) SQ109 + Durable cure,
Mtb-infected - .
Bedaquiline + 3 months superior to

mice

PZA

standard of care

Notably, replacing ethambutol with SQ109 in the standard four-drug regimen resulted in a 32-

fold greater reduction in lung CFU in mice after 8 weeks of treatment.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal models, revealing key

characteristics of SQ109's absorption, distribution, metabolism, and excretion.
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Table 3: Pharmacokinetic Parameters of SQ109 in Preclinical Models

Oral
] Cmax Tmax Bioavail Referen
Species Route Dose t1/2 (h) .
(ng/imL) (h) ability ce(s)

(%)

Mouse \Y 3 mg/kg 1038 - 3.5

Mouse PO 25mg/kg 135 0.31 5.2 4

Rabbit PO 25mglkg - - - 2.6

Despite a low oral bioavailability, SQ109 demonstrates a large volume of distribution and
accumulates in target tissues. In mice, lung concentrations of SQ109 were found to be over
120-fold higher than in plasma following oral administration.

Synergistic Interactions

SQ109 has shown synergistic or additive effects when combined with several first-line and
novel anti-TB drugs.

Table 4: In Vitro Drug Interactions of SQ109 with Other Anti-TB Agents

Fold-Decrease in
Combination Drug Interaction MIC of Reference(s)
Combination Drug

Isoniazid (INH) Synergy

Rifampicin (RIF) Synergy 8-fold
Ethambutol (EMB) Additive

Streptomycin Additive

Bedaquiline (TMC207) Synergy 4- to 8-fold

The strong synergistic interaction with rifampicin is particularly noteworthy, with sub-inhibitory
concentrations of SQ109 increasing the activity of rifampicin eightfold.
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Clinical Development

SQ109 has progressed through Phase | and into Phase Il clinical trials. Phase | studies
demonstrated that SQ109 was safe and well-tolerated in healthy volunteers. Subsequent
Phase Ila and Ilb/1ll trials have evaluated its early bactericidal activity and efficacy in patients
with both drug-sensitive and multidrug-resistant pulmonary TB. A Phase IIb/lll trial in the
Russian Federation showed that the addition of SQ109 to the standard of care for MDR-TB
resulted in a significantly higher rate of sputum culture conversion at 6 months compared to
placebo.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
(Broth Microdilution)

e Inoculum Preparation:M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented
with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log
phase. The culture is then diluted to a final concentration of approximately 1 x 105 CFU/mL.

e Drug Dilution: SQ109 is serially diluted in a 96-well microtiter plate containing Middlebrook
7H9 broth to achieve a range of final concentrations.

 Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. Drug-free
and media-only wells serve as controls.

 Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

o MIC Reading: The MIC is determined as the lowest concentration of SQ109 that completely
inhibits visible growth of M. tuberculosis.

In Vivo Efficacy in a Chronic Mouse Model of
Tuberculosis

e Animal Model: C57BL/6 mice are commonly used.

¢ [nfection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv
(e.g., 50-100 CFU) to establish a chronic infection.
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o Treatment: Treatment is initiated several weeks post-infection. SQ109 is administered orally
by gavage, typically at a dose of 10 mg/kg/day, either as a monotherapy or in combination
with other anti-TB drugs.

o Endpoint Measurement: At various time points during and after treatment, mice are
euthanized, and their lungs and spleens are aseptically removed and homogenized.

e CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook
7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which colony-
forming units (CFU) are counted to determine the bacterial load.

Pharmacokinetic Analysis by LC-MS/MS

e Animal Dosing: Mice or other animal models are administered SQ109 via intravenous or oral
routes at a specified dose.

o Sample Collection: Blood and tissue samples (e.g., lung, spleen, liver) are collected at
predetermined time points post-dosing.

o Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are
homogenized. Proteins in plasma and tissue homogenates are precipitated, typically with
acetonitrile, and the supernatant is collected.

o LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-
tandem mass spectrometry (LC-MS/MS) system. SQ109 is separated from other
components by reverse-phase HPLC and quantified by mass spectrometry using multiple
reaction monitoring (MRM).

o Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC (area
under the curve) are calculated from the concentration-time data using appropriate software.

Conclusion

SQ109 represents a promising new therapeutic agent in the fight against tuberculosis. Its
novel, multi-target mechanism of action, potent bactericidal activity against drug-resistant
strains, and synergistic interactions with other anti-TB drugs position it as a valuable
component for future combination therapies. The favorable preclinical data and positive
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outcomes in early clinical trials underscore its potential to shorten treatment durations and
improve outcomes for patients with both drug-sensitive and drug-resistant tuberculosis. Further
clinical development is warranted to fully elucidate the role of SQ109 in the evolving landscape
of TB treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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